molecular formula C12H16N2 B6168286 1-(1H-indol-1-yl)butan-2-amine CAS No. 1267130-42-6

1-(1H-indol-1-yl)butan-2-amine

Cat. No.: B6168286
CAS No.: 1267130-42-6
M. Wt: 188.3
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Description

1-(1H-Indol-1-yl)butan-2-amine is a high-purity chemical compound provided as a research standard for biochemical and pharmacological investigation. With the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol, this molecule features an indole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules . The indole nucleus is a privileged structure in drug discovery, known for its ability to bind to multiple receptors, which makes derivatives of this core valuable for developing new therapeutic agents . Indole-based compounds have demonstrated a diverse spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . This makes this compound a versatile precursor or intermediate for researchers exploring novel multifunctional ligands, particularly in the development of potential treatments for complex diseases such as Alzheimer's . This product is intended for research purposes as a chemical reference standard or building block in synthetic chemistry. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1267130-42-6

Molecular Formula

C12H16N2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Innovations for 1 1h Indol 1 Yl Butan 2 Amine

Retrosynthetic Analysis of the 1-(1H-indol-1-yl)butan-2-amine Scaffold

A retrosynthetic analysis of this compound logically disconnects the molecule at the indole (B1671886) N1-carbon bond. This primary disconnection points to two key building blocks: an indole synthon and a chiral 2-aminobutane synthon. The indole can be used as the nucleophile, while the butan-2-amine derivative would possess a suitable leaving group to facilitate an N-alkylation reaction.

Further disconnection of the chiral butan-2-amine moiety suggests several synthetic routes. One common approach involves the disconnection of the carbon-nitrogen bond, leading back to a ketone (2-butanone) and an ammonia (B1221849) equivalent through a reductive amination pathway. Alternatively, a C-C bond disconnection is less common for this specific fragment but is a viable strategy in other contexts. The stereochemistry at the C2 position of the butane (B89635) chain is a critical consideration, necessitating the use of asymmetric synthesis strategies.

Strategies for Regioselective Indole N1-Alkylation

Achieving selective N1-alkylation of the indole nucleus is a pivotal step in the synthesis of the target molecule. The indole ring possesses two potential nucleophilic sites, N1 and C3, with N1-alkylation being generally favored under basic conditions.

Direct N-Alkylation Approaches

Direct N-alkylation of indole is the most straightforward method. This typically involves the deprotonation of the indole nitrogen with a suitable base, followed by the introduction of an alkylating agent. The choice of base is crucial for regioselectivity. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) effectively generate the indolide anion, which then reacts with an appropriate electrophile. mdpi.com For the synthesis of this compound, a suitable electrophile would be a protected 2-aminobutane derivative with a leaving group at the 1-position, such as 1-bromo- or 1-tosyloxy-butan-2-amine with a protected amine.

Table 1: Common Conditions for Direct N-Alkylation of Indole

BaseSolventTypical Electrophile
Sodium Hydride (NaH)DMF, THFAlkyl halides, Tosylates
Potassium Hydroxide (B78521) (KOH)DMSO, AcetonitrileAlkyl halides
Cesium Carbonate (Cs2CO3)Acetonitrile, DMFAlkyl halides

This table presents common reagents and solvents used for the direct N-alkylation of indoles.

Palladium-Catalyzed N-Arylation and Alkylation Variants

While more commonly applied to N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for N-alkylation. These methods offer a milder alternative to traditional N-alkylation and can exhibit high functional group tolerance. The reaction would involve the coupling of indole with a suitable alkyl electrophile, catalyzed by a palladium complex with a specialized ligand. Although less common for simple alkylations, this methodology is a powerful tool in the synthesis of complex indole derivatives.

Development of Stereoselective Routes to the Chiral Butan-2-amine Moiety

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation of prochiral enamines or imines is a highly efficient method for producing chiral amines. nih.gov For the synthesis of the butan-2-amine moiety, this could involve the asymmetric hydrogenation of an imine formed from 2-butanone (B6335102) and a chiral amine auxiliary, or the direct asymmetric reductive amination of 2-butanone. The latter approach involves the reaction of the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral phosphorus ligands are often employed in these transition metal-catalyzed reactions to induce high enantioselectivity. nih.gov

Table 2: Selected Chiral Catalysts for Asymmetric Reductive Amination

Catalyst SystemSubstrate TypeTypical Enantioselectivity
Rhodium-DIPAMPEnamidesHigh
Ruthenium-BINAPIminesHigh
Iridium-PhosphinooxazolineIminesHigh

This table highlights some catalyst systems used in the asymmetric synthesis of chiral amines.

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. osi.lv One of the most successful auxiliaries for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. yale.edu Condensation of tert-butanesulfinamide with 2-butanone forms a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, yields the desired chiral butan-2-amine with high enantiopurity. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of amines. Chiral phosphoric acids or other chiral Brønsted acids can catalyze the asymmetric reduction of imines, providing a metal-free alternative to traditional methods.

Biocatalytic Pathways for Enantiopure Butan-2-amine Synthesis

The chiral butan-2-amine moiety is a critical component of the target molecule. Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing such enantiopure amines. acs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high stereo-, regio-, and chemoselectivity. acs.org Key biocatalytic strategies for producing enantiopure butan-2-amine include the use of transaminases and amine dehydrogenases for asymmetric synthesis and lipases for kinetic resolution.

Transaminases (TAs): Amine transaminases, particularly ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor (butan-2-one). nih.gov This reaction can theoretically achieve 100% conversion and yield a single amine enantiomer. nih.gov Both (R)- and (S)-selective transaminases have been developed, allowing access to either enantiomer of butan-2-amine. researchgate.net

Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer another direct route for the asymmetric synthesis of chiral amines via the reductive amination of ketones. nih.gov Wild-type AmDHs have demonstrated efficacy in synthesizing short-chain chiral amines like (S)-butan-2-amine from butan-2-one with high conversion and enantioselectivity. nih.gov For instance, an AmDH from Meyerozyma guilliermondii (MsmeAmDH) has been shown to produce (S)-butan-2-amine with a 93.6% enantiomeric excess (ee). nih.gov

Lipases for Kinetic Resolution: Kinetic resolution is a widely used biocatalytic method where an enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are robust enzymes frequently used for this purpose. researchgate.net In a typical resolution of racemic butan-2-amine, the lipase would catalyze the acylation of one enantiomer (e.g., the R-enantiomer) using an acyl donor like ethyl acetate, leaving the desired S-enantiomer unreacted and in high enantiopuric form. researchgate.net

Table 1: Comparison of Biocatalytic Methods for Enantiopure Butan-2-amine Synthesis This table is interactive and can be sorted by clicking on the column headers.

Biocatalytic Method Enzyme Class Precursor Key Advantage Typical Outcome
Asymmetric Synthesis Transaminase (ω-TA) Butan-2-one High theoretical yield (100%) and enantioselectivity. Single enantiomer product (e.g., >99% ee). researchgate.net
Asymmetric Synthesis Amine Dehydrogenase (AmDH) Butan-2-one Direct reductive amination with high conversion. High enantioselectivity (e.g., 93.6% ee for (S)-enantiomer). nih.gov
Kinetic Resolution Lipase (e.g., CALB) Racemic butan-2-amine Robust enzymes, simple process. Max. 50% yield for one enantiomer, high ee. researchgate.net

Mechanistic Studies of Key Synthetic Steps Towards this compound

While specific mechanistic studies for the synthesis of this compound are not extensively documented, the key bond formations—the N-C bond to the indole ring and the stereogenic C-N bond of the amine—can be understood through well-established reaction mechanisms for analogous systems. The synthesis likely proceeds via two critical steps: N-alkylation of the indole nucleus and the stereoselective introduction of the amine group.

Indole N-Alkylation: The formation of the bond between the indole nitrogen and the butyl chain is typically achieved via a nucleophilic substitution reaction. The indole anion, generated by deprotonation with a suitable base, acts as the nucleophile, attacking an electrophilic four-carbon chain. A common pathway is the bimolecular nucleophilic substitution (SN2) reaction. youtube.com

In this concerted mechanism, the indole nitrogen attacks the electrophilic carbon at the same time as the leaving group departs. acs.org The reaction proceeds through a pentacoordinate trigonal bipyramidal transition state. cmu.edu Computational studies on analogous SN2 reactions show that the energy of this transition state dictates the reaction rate. nih.gov Factors such as the steric hindrance of the substrate and the stability of the leaving group are critical. acs.org For the synthesis of the target molecule, the reaction would likely involve indole attacking a chiral electrophile like (S)-2-bromobutane, which would proceed with inversion of configuration at the chiral center. Alternatively, N-alkylation could occur with an achiral electrophile like 1-bromo-2-butanone, with the stereocenter being set in a subsequent step.

Asymmetric Reductive Amination: If the synthesis proceeds through a ketone intermediate, 1-(1H-indol-1-yl)butan-2-one, the chiral amine is formed via asymmetric reductive amination. This transformation involves the condensation of the ketone with an amine source (like ammonia) to form a prochiral imine, which is then asymmetrically hydrogenated. acs.org Transition metal catalysts with chiral ligands are pivotal for this step. nih.govacs.org The mechanism involves the coordination of the imine to the chiral metal complex. The stereochemical outcome is determined in the transition state of the hydrogen transfer step, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the imine carbon, leading to the preferential formation of one enantiomer of the amine. nih.gov

Indole N-Alkylation Catalysis: Achieving high yields and selectivity (N-alkylation vs. C3-alkylation) in indole alkylation can be challenging. nih.gov Phase-transfer catalysis (PTC) is a powerful technique to facilitate this reaction. A quaternary ammonium (B1175870) salt transfers the indolate anion from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. organic-chemistry.org Chiral phase-transfer catalysts can create a chiral ion pair environment, influencing the stereochemical outcome in certain asymmetric alkylations. organic-chemistry.orgacsgcipr.org

Stereocontrol in Amine Synthesis: The enantioselectivity of the reductive amination of the ketone precursor is highly dependent on the choice of catalyst and ligands. acs.org Ruthenium, rhodium, and iridium complexes paired with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives) or diamine ligands are commonly employed. nih.govacs.org The structure of the ligand creates a defined chiral pocket around the metal center, which effectively shields one face of the coordinated imine intermediate from the hydride source, thus ensuring high enantiomeric excess in the final amine product. nih.gov The choice of solvent and additives can also play a crucial role in optimizing both the reaction rate and the level of stereocontrol. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules is essential for sustainable chemical manufacturing. This involves using safer solvents, maximizing atom economy, and employing sustainable or recyclable reagents.

Aqueous Media: Traditional organic solvents are often volatile, flammable, and toxic. Water is an ideal green solvent due to its safety, availability, and low environmental impact. organic-chemistry.org Significant progress has been made in performing key synthetic steps in water. For instance, iridium-catalyzed N-alkylation of indolines (the reduced form of indoles) with alcohols has been successfully demonstrated in water, providing an eco-friendly alternative to using alkyl halides in organic solvents. organic-chemistry.org Furthermore, biocatalytic methods for chiral amine synthesis, as discussed in section 2.3.3, are typically run in aqueous buffer solutions, highlighting a major green advantage of this approach. google.com

Solvent-Free Reactions: Eliminating the solvent entirely represents an even greener approach. Some transition-metal-catalyzed hydrogenations for asymmetric amine synthesis can be performed under solvent-free conditions, reducing waste and simplifying product purification. nih.gov Solid-state reactions, where reactants are ground together, can also be a viable solvent-free option for certain steps, potentially increasing reaction rates and selectivity. cmu.edu

Atom Economy: Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. Synthetic routes with high atom economy generate less waste.

Addition Reactions: Asymmetric hydrogenation of an imine to form the amine is a prime example of a 100% atom-economical reaction, as all atoms of the imine and hydrogen gas are incorporated into the product. acs.org

"Borrowing Hydrogen" Strategy: The N-alkylation of indoles using alcohols as alkylating agents, catalyzed by transition metals, is a highly atom-economical process. rsc.orgrsc.org In this method, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the indole. The borrowed hydrogen is then used to reduce the resulting intermediate, regenerating the catalyst and producing only water as a byproduct. rsc.org This avoids the use of alkyl halides and the generation of salt waste typical of SN2 reactions.

Sustainable Reagents and Catalysts: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry.

Biocatalysts: Enzymes are renewable, biodegradable catalysts that operate under mild conditions. nih.gov Their use in synthesizing the chiral butan-2-amine precursor is a key feature of a green synthetic route.

Recyclable Metal Catalysts: While transition metals are effective, they are often expensive and toxic. Developing heterogeneous or recyclable catalysts is crucial. mdpi.com Catalysts supported on materials like nanoparticles, polymers, or silica (B1680970) can be easily recovered and reused, minimizing waste and cost. mdpi.commdpi.com For example, cobalt nanoparticles supported on N-doped carbon have been developed for the C-H alkylation of indoles with alcohols. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 1 1h Indol 1 Yl Butan 2 Amine

Sophisticated Spectroscopic Techniques for Fine Structural Characterization

Modern spectroscopic methods provide unparalleled insight into the molecular architecture, from atomic connectivity to three-dimensional arrangement and stereochemistry.

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, especially for complex molecules where one-dimensional spectra exhibit signal overlap. Techniques such as COSY, HSQC, and HMBC are crucial for elucidating the complete bonding framework of 1-(1H-indol-1-yl)butan-2-amine. nih.govemerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the butan-2-amine side chain by showing correlations between the methyl protons (H-4'), the methylene (B1212753) protons (H-3'), the methine proton (H-2'), and the methylene protons at the point of attachment to the indole (B1671886) nitrogen (H-1'). It would also confirm the relationships between the aromatic protons on the indole ring (H-4 to H-7). researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the H-1' protons on the side chain and the C-1 and C-7a carbons of the indole ring, confirming the N-alkylation site. nih.gov Similarly, correlations between the indole proton H-2 and carbons C-3 and C-7a would be expected. researchgate.net

Based on data from analogous N-alkylated indoles and aminobutane derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. researchgate.netacs.orgmdpi.comresearchgate.net

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2~7.15 (d)~128.5H-3, C-3a, C-7a
3~6.50 (d)~101.0H-2, C-2, C-3a
4~7.60 (d)~121.5H-5, H-6
5~7.10 (t)~120.0H-4, H-6, H-7
6~7.20 (t)~122.0H-4, H-5, H-7
7~7.50 (d)~110.0H-5, H-6
3a-~129.0H-2, H-3, H-4
7a-~136.0H-1', H-2, H-7
1'~4.20 (m)~50.0C-1 (Indole), C-2', C-3'
2'~3.10 (m)~48.0H-1', H-3', H-4'
3'~1.60 (m)~28.0H-1', H-2', H-4'
4'~0.95 (t)~10.5H-2', H-3'

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. These two techniques are often complementary. thermofisher.comthermofisher.com FT-IR is sensitive to vibrations that change the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.

For this compound, key vibrational modes would include:

N-H Vibrations: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. sapub.org

C-H Vibrations: Aromatic C-H stretching from the indole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will be observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the indole ring are expected in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for both the indole N-C bond and the amine C-N bond will appear in the 1000-1350 cm⁻¹ fingerprint region.

The following table summarizes the expected characteristic vibrational frequencies.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Primary Technique
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500FT-IR
Aromatic C-H StretchIndole Ring3000 - 3100FT-IR, Raman
Aliphatic C-H StretchButyl Chain2850 - 2960FT-IR, Raman
N-H Bend (scissoring)Primary Amine (-NH₂)1590 - 1650FT-IR
Aromatic C=C StretchIndole Ring1450 - 1600FT-IR, Raman
C-N StretchIndole-N & Amine-C1000 - 1350FT-IR

Given the presence of a stereocenter at the C-2' position of the butylamine (B146782) chain, this compound is a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the definitive method for determining its absolute configuration and enantiomeric purity. acs.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The indole ring acts as the primary chromophore. The electronic transitions of the indole moiety (typically around 220 nm and 260-290 nm) will become CD-active due to their proximity to the chiral center. The sign and magnitude of the resulting Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for the assignment of (R) or (S) configuration by comparison with theoretical calculations or empirical rules for similar compounds. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and is particularly useful for determining enantiomeric purity. The specific rotation at a given wavelength (e.g., the sodium D-line, 589 nm) is a characteristic physical property of an enantiomer.

The analysis of chiroptical properties is crucial for understanding the stereochemical aspects of the molecule's interactions in chiral environments. aip.org

X-ray Crystallographic Studies of this compound and its Derived Salts/Cocrystals

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com While no crystal structure for this compound is currently public, analysis of related structures allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com

In the crystalline state, the molecule would adopt a low-energy conformation. The torsional angles defining the orientation of the butylamine side chain relative to the planar indole ring would be of primary interest. The flexibility of the C-N and C-C single bonds in the side chain allows for multiple possible conformers.

Crystal packing would be dictated by a combination of intermolecular forces. Van der Waals interactions would be significant, and π-π stacking between the electron-rich indole rings of adjacent molecules is a highly probable packing motif, which is common in indole derivatives. nih.gov

The primary amine group is a strong hydrogen bond donor. In the crystal structure of the free base, it is expected to form intermolecular hydrogen bonds of the N-H···N type, potentially with the nitrogen atom of the amine group of a neighboring molecule, leading to the formation of chains or dimers. mdpi.com

In the case of derived salts (e.g., hydrochloride, hydrobromide), the ammonium (B1175870) group (-NH₃⁺) becomes an even stronger hydrogen bond donor. It would form robust hydrogen bonds with the counter-ion (e.g., N-H···Cl⁻). cdnsciencepub.com These interactions are highly directional and are primary drivers in the formation of complex, three-dimensional supramolecular assemblies. mdpi.com The analysis of these networks is fundamental to crystal engineering, as they dictate the physical properties of the solid material.

Conformational Analysis in Solution and Gas Phase

The three-dimensional structure of this compound is not static; rather, it exists as a dynamic equilibrium of multiple conformations due to rotation around its single bonds. Understanding the preferred shapes and the energy barriers between them is crucial for comprehending its chemical behavior and potential interactions. This analysis can be approached through both experimental techniques in solution and theoretical calculations for the gas phase.

In solution, the conformational landscape of this compound can be experimentally investigated using techniques such as Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. This powerful method allows for the "freezing out" of individual conformers on the NMR timescale as the temperature is lowered. At room temperature, the rotation around single bonds is typically fast, leading to an averaged NMR spectrum. However, as the temperature decreases, the rate of interconversion slows down, and the signals for distinct conformers may become resolved. researchgate.netmdpi.com

The study of C-glycosylflavones, for instance, has shown that signal doubling in 1H- and 13C-NMR spectra at room temperature can indicate the presence of two slowly interconverting rotamers. mdpi.com VT-NMR studies on these compounds confirmed the existence of these rotamers by observing changes in the spectra with temperature. mdpi.com Similarly, for this compound, one would expect to observe broadening and eventual splitting of proton and carbon signals corresponding to the atoms near the chiral center and the flexible butyl chain as the temperature is lowered.

A hypothetical VT-NMR experiment on this compound in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) would involve acquiring a series of ¹H NMR spectra over a range of temperatures. By analyzing the changes in chemical shifts (δ), coupling constants (J), and the coalescence temperature (the temperature at which two exchanging signals merge), one can determine the relative populations of the conformers and the energy barrier for their interconversion.

Hypothetical Variable Temperature ¹H NMR Data for Protons on C1 and C2

Temperature (K)Proton SignalChemical Shift (ppm)MultiplicityLinewidth (Hz)Observations
298H-23.15m5Averaged signal due to fast rotation
250H-23.15br m15Signal broadening indicates slowing exchange
220H-2a / H-2b3.10 / 3.20m / m8 / 8Coalescence temperature reached, signals begin to resolve
190H-2a / H-2b3.05 / 3.25m / m3 / 3Two distinct signals for the two major conformers

Note: This data is hypothetical and intended to illustrate the expected outcome of a VT-NMR experiment.

The dynamic behavior of this compound is primarily governed by the rotational barriers around the single bonds in its butylamine side chain. The key rotations would be around the N1-C1', C1'-C2', and C2'-C3' bonds. The energy barriers to these rotations are influenced by steric hindrance and electronic effects. researchgate.netmsu.edu

In the gas phase, and to a large extent in non-polar solvents, the molecule will adopt conformations that minimize steric clashes between bulky groups. For the C2'-C3' bond, the relationship between the methyl group and the rest of the molecule will be similar to the rotational barriers in butane (B89635), which has both anti and gauche conformers. The anti conformer, where the largest groups are 180° apart, is generally the most stable. researchgate.net The energy barrier for rotation in butane experiences two successive barriers of approximately 3.3 and 5.1-5.5 kcal/mol. researchgate.net

The rotation around the N1-C1' bond will be influenced by the steric interaction between the indole ring and the butan-2-amine chain. The barrier to rotation about the NH₂–CHO bond in formamide (B127407) is over 18 kcal/mol, indicating a high degree of double bond character. msu.edu While the N1-C1' bond in this compound is a single bond, there will still be a notable rotational barrier due to the size of the indole ring.

Computational modeling, such as ab initio electronic structure calculations, can provide estimates for these rotational barriers. researchgate.net These calculations would typically involve mapping the potential energy surface as a function of the dihedral angle for each bond of interest.

Estimated Rotational Barriers for Key Single Bonds

BondDihedral AngleConformationEstimated Rotational Barrier (kcal/mol)Influencing Factors
N1-C1'C2-N1-C1'-C2'Eclipsed6 - 9Steric hindrance between indole ring and butyl chain
C1'-C2'N1-C1'-C2'-N2Gauche4 - 6Steric and electronic interactions between indole and amine groups
C2'-C3'C1'-C2'-C3'-C4'Gauche3 - 5Steric hindrance between the C1'-indole moiety and the C4' methyl group

The conformational flexibility of this compound in both the gas phase and in solution is a critical aspect of its molecular character. While experimental data provides a direct probe of these dynamics in solution, computational methods are invaluable for understanding the intrinsic rotational barriers and conformational preferences in the absence of solvent.

Computational Chemistry and Theoretical Studies of 1 1h Indol 1 Yl Butan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indicators.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-(1H-indol-1-yl)butan-2-amine, DFT calculations at a level such as B3LYP/6-311G(d,p) would be expected to show that the HOMO is primarily localized on the electron-rich indole (B1671886) ring system, which is characteristic of indole derivatives. nih.gov Conversely, the LUMO would likely be distributed across both the indole moiety and the butan-2-amine side chain. A smaller HOMO-LUMO gap signifies higher reactivity and greater polarizability. researchgate.net

ParameterPredicted Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)5.60Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Note: The values presented are representative estimates based on calculations for structurally similar indole derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative potential (electron-rich) concentrated around the nitrogen atom of the amine group and, to a lesser extent, the indole nitrogen. Regions of positive potential (electron-poor) would be located around the hydrogen atoms of the primary amine.

The basicity of the amine group, quantified by its pKa value, is a crucial physicochemical property. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of the protonation reaction in a simulated aqueous environment, often using a thermodynamic cycle and a polarizable continuum model (PCM). researchgate.netresearchgate.net The pKa of this compound is predicted to be slightly lower than that of a simple alkylamine like butan-2-amine, owing to the electron-withdrawing influence of the nearby indole ring.

CompoundMethodologyPredicted pKa
This compoundDFT (B3LYP) with PCM Solvation Model10.4
Butan-2-amine (for comparison)Experimental Value11.0 - 11.2

Note: The predicted pKa value is an estimate based on established computational protocols for amines. researchgate.netpeerj.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable data for structure elucidation and the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular geometry and solvent environment.

The predicted ¹H NMR spectrum would feature characteristic signals for the aromatic protons of the indole ring, typically in the range of 6.5-7.7 ppm. The protons on the butan-2-amine side chain would appear in the aliphatic region (approx. 0.9-3.8 ppm). Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons of the indole moiety (approx. 100-140 ppm) and the aliphatic carbons of the side chain.

Atom GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic CH6.5 - 7.7102 - 129
Indole Quaternary C-125 - 138
N-CH₂ (Side Chain)3.6 - 3.8~50
CH-NH₂ (Side Chain)3.0 - 3.2~55
CH₂ (Side Chain)1.4 - 1.6~28
CH₃ (Side Chain)0.9 - 1.1~12

Note: Chemical shifts are estimated based on typical values for indole and alkylamine fragments and may vary depending on the specific computational model and solvent used. researchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra. researchgate.net For this compound, key predicted vibrational modes would include N-H stretching from the amine group (around 3300-3400 cm⁻¹), aromatic C-H stretching from the indole ring (above 3000 cm⁻¹), and aliphatic C-H stretching from the butyl chain (below 3000 cm⁻¹). researchgate.netnih.gov

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (Amine)3300 - 3400Medium
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2850 - 2980Strong
C=C Stretch (Aromatic)1450 - 1620Strong-Medium
N-H Bend (Amine)1580 - 1650Medium

Note: Frequencies are unscaled estimates based on DFT calculations for similar molecules. researchgate.netresearchgate.net

Electronic transitions can be modeled using Time-Dependent Density Functional Theory (TD-DFT) to predict UV-Vis absorption spectra. mdpi.com The indole chromophore is responsible for the characteristic UV absorption of this molecule. The spectrum is expected to show strong absorptions corresponding to π→π* transitions. nih.gov Calculations for indole typically predict two main absorption bands, referred to as the La and Lb bands. chemrxiv.org

Due to the presence of a chiral center at the C2 position of the butyl chain, this compound is a chiral molecule. As such, it is expected to exhibit a Circular Dichroism (CD) spectrum, which can also be predicted computationally. The CD spectrum provides information about the stereochemistry of the molecule.

TransitionPredicted λmax (nm)Dominant Orbital Contribution
S₀ → S₁ (Lb band)~285HOMO → LUMO
S₀ → S₂ (La band)~265HOMO-1 → LUMO
S₀ → S₃ (Bb band)~220π → π*

Note: Predicted absorption maxima are based on TD-DFT calculations on the indole chromophore and may be shifted by solvent effects. chemrxiv.orgacs.org

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations and extensive conformational sampling are powerful computational tools for investigating the dynamic behavior and preferred shapes of flexible molecules like this compound. These methods provide insights into the molecule's structural landscape, which is crucial for understanding its interactions with biological targets and its physicochemical properties. While direct MD simulation studies on this compound are not extensively documented in the current literature, principles derived from computational studies on analogous systems, such as N-alkylated indoles and substituted tryptamines, offer a robust framework for a theoretical exploration. acs.orgnih.gov

Comprehensive Exploration of the Conformational Landscape and Energy Minima

τ1 (Cα-N1-C1'-C2'): Rotation around the bond connecting the indole nitrogen to the butyl chain.

τ2 (N1-C1'-C2'-C3'): Rotation around the C1'-C2' bond of the butyl chain.

τ3 (C1'-C2'-C3'-C4'): Rotation around the C2'-C3' bond of the butyl chain.

A systematic search of the conformational space, typically performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations (like Density Functional Theory, DFT), can identify the low-energy conformers. These energy minima represent the most probable shapes the molecule will adopt.

For this compound, the conformational landscape is expected to be characterized by several distinct energy minima. The relative orientation of the bulky indole ring and the ethyl group on the chiral C2' carbon will be a major determinant of conformational preference, governed by the minimization of steric hindrance. The amine group's orientation will also significantly influence the landscape.

Below is a representative table of hypothetical low-energy conformers and their calculated properties, based on what would be expected from a DFT study (e.g., at the B3LYP/6-31G* level of theory).

Table 1: Hypothetical Low-Energy Conformers of this compound
Conformerτ1 (Cα-N1-C1'-C2') (°)τ2 (N1-C1'-C2'-C3') (°)τ3 (C1'-C2'-C3'-C4') (°)Relative Energy (kcal/mol)Key Feature
A90-65 (gauche)175 (anti)0.00Extended chain, minimal steric clash
B-95170 (anti)60 (gauche)0.85Folded chain, potential N-H···π interaction
C8568 (gauche)-178 (anti)1.20Alternative extended conformation
D175-60 (gauche)-65 (gauche)2.15Compact, sterically hindered

Intramolecular Interactions and Hydrogen Bonding

The stability of different conformers is not solely dictated by steric hindrance but also by subtle intramolecular interactions. In this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the electron-rich π-system of the indole ring can act as a hydrogen bond acceptor.

Computational studies on related tryptamine (B22526) analogs have demonstrated the importance of such non-covalent interactions in stabilizing specific folded conformations. nih.gov For this compound, a weak but conformationally significant intramolecular hydrogen bond of the N-H···π type could occur. In this interaction, one of the hydrogen atoms of the amine group points towards the face of the indole ring. This type of interaction typically results in a folded or "pseudo-cyclic" conformation, bringing the side chain back over the indole nucleus.

Quantum theory of atoms in molecules (QTAIM) analysis is a common computational method used to identify and characterize such weak interactions by locating bond critical points (BCPs) in the electron density.

The table below summarizes potential intramolecular interactions that could be identified through computational analysis.

Table 2: Potential Intramolecular Interactions in this compound
Interaction TypeAtoms InvolvedTypical Distance (Å)Typical Angle (°)Estimated Stabilization Energy (kcal/mol)
N-H···π(N)H ··· C (indole ring center)2.4 - 2.8140 - 160-0.5 to -1.5
C-H···N(C2')H ··· N1 (indole)2.6 - 3.0120 - 140< -0.5

Reaction Pathway Analysis and Mechanistic Computations

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route would involve the N-alkylation of indole with a suitable 2-butyl electrophile, often facilitated by a catalyst. DFT calculations can map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and thereby determining the activation energies that govern the reaction rate.

Determination of Transition State Geometries and Activation Energies for Chemical Transformations

The N-alkylation of indole is a nucleophilic substitution reaction. In a direct SN2-type reaction between the indole anion (indolide) and a chiral electrophile like (S)-2-bromobutane, a single transition state would be involved. Computational modeling of this transition state would reveal key geometric parameters, such as the lengths of the forming N-C bond and the breaking C-Br bond. Frequency calculations are used to confirm the nature of the stationary point, with a true transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Numerous computational studies on transition-metal-catalyzed N-alkylation reactions of indoles have detailed the elementary steps of such processes, including oxidative addition, ligand exchange, and reductive elimination. researchgate.netorganic-chemistry.orgmdpi.com For instance, in a palladium-catalyzed reaction, the mechanism is significantly more complex, involving multiple intermediates and transition states.

The following table provides hypothetical data for a calculated SN2 transition state for the reaction of the indole anion with (S)-2-bromobutane, which would lead to the target molecule.

Table 3: Hypothetical DFT-Calculated Properties of the SN2 Transition State for Indole N-Alkylation
ParameterValueDescription
Activation Energy (ΔE)22.5 kcal/molThe energy barrier for the reaction to occur.
N···C Bond Distance2.15 ÅThe length of the forming bond between the indole N and the butyl C2'.
C···Br Bond Distance2.30 ÅThe length of the breaking bond between the butyl C2' and the bromine.
Imaginary Frequency-350 cm-1Confirms the structure as a first-order saddle point (transition state).

In Silico Catalysis Studies Relevant to this compound Synthesis

Modern synthetic methods for N-alkylation of indoles often rely on catalysis to achieve high efficiency and selectivity. nih.gov In silico studies are instrumental in understanding how these catalysts function and in designing new, improved catalysts. Computational models can explore the catalytic cycle, identifying the rate-limiting and selectivity-determining steps.

For the asymmetric synthesis of this compound, a chiral catalyst would be required. Computational studies can help explain the origin of enantioselectivity by comparing the transition state energies for the pathways leading to the (R) and (S) enantiomers. A successful chiral catalyst provides a lower energy pathway to the desired enantiomer.

For example, in silico studies of an asymmetric N-alkylation catalyzed by a chiral imidazolidinone organocatalyst could involve modeling the formation of a chiral iminium ion from the catalyst and an α,β-unsaturated aldehyde. chemtube3d.com The subsequent conjugate addition of indole would then be studied, with calculations revealing why the indole preferentially attacks one face of the iminium ion over the other. Similarly, for transition metal catalysis, computations can model the interaction of the chiral ligand with the metal center and the substrates to rationalize the observed stereochemical outcome. mdpi.com These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Chemical Transformations and Derivatization Strategies of 1 1h Indol 1 Yl Butan 2 Amine

Functionalization at the Butan-2-amine Moiety

The primary amine at the C2 position of the butane (B89635) chain is a nucleophilic center that readily participates in a variety of common organic reactions.

Amine Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of 1-(1H-indol-1-yl)butan-2-amine can be readily functionalized through reactions with various electrophiles.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This process converts the primary amine into a more complex amide derivative. These reactions are generally high-yielding and proceed under mild conditions. youtube.comyoutube.com

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to form sulfonamides. These reactions are also typically performed in the presence of a base to neutralize the HCl byproduct. Sulfonylation of the indole (B1671886) nucleus itself can also occur under different conditions, particularly at the C2 or C3 positions. nih.govnjtech.edu.cnnih.govrsc.orgresearchgate.net

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination, where the primary amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. smolecule.com

Table 1: Representative Functionalization Reactions at the Butan-2-amine Moiety

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl chloride, Acetic anhydride Amide
Sulfonylation p-Toluenesulfonyl chloride Sulfonamide
Alkylation Alkyl halide Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, NaBH₃CN Secondary Amine

Formation of Imines and their Subsequent Transformations

Primary amines, such as the one in this compound, react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by a mild acid. chemistrysteps.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orgwikipedia.orglibretexts.orgadichemistry.com

Imines are valuable synthetic intermediates. A key transformation is their reduction to secondary amines. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The two-step process of imine formation followed by reduction is the basis of reductive amination, a powerful method for forming C-N bonds. masterorganicchemistry.com

Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule and forming an iminium ion.

Deprotonation: A base removes the proton from the nitrogen to yield the neutral imine. libretexts.org

Reactivity of the Indole Nucleus (e.g., C2/C3/Aromatic Ring Functionalization)

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The N1-alkylation in this compound influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Due to the electron-donating nature of the nitrogen atom, electrophilic aromatic substitution (EAS) on the indole nucleus is significantly faster than on benzene. nih.gov For N-alkylated indoles, substitution occurs almost exclusively at the C3 position, which is the most nucleophilic site. researchgate.netic.ac.uk If the C3 position is blocked, substitution may occur at the C2 position.

Common Electrophilic Aromatic Substitution Reactions on N-Alkyl Indoles:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to introduce a formyl group (-CHO) at the C3 position, yielding an indole-3-carboxaldehyde. orgchemres.orgjk-sci.comsid.irresearchgate.netijpcbs.com This is a very reliable method for formylating electron-rich heterocycles.

Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine (like dimethylamine), and the indole to install an aminomethyl group at the C3 position, forming a "gramine" derivative. wikipedia.orglibretexts.orgadichemistry.comchemtube3d.com

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for selectively halogenating the C3 position under mild conditions.

Friedel-Crafts Acylation/Alkylation: The reaction of indoles with acyl or alkyl halides in the presence of a Lewis acid catalyst typically results in C3-acylated or C3-alkylated products. However, the high reactivity of the indole ring can sometimes lead to polymerization, so milder conditions are often preferred. nih.gov

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Nucleus

Position Reactivity Common Reactions
C3 Most reactive, primary site of substitution Vilsmeier-Haack, Mannich, Halogenation, Friedel-Crafts
C2 Reactive if C3 is blocked Halogenation, Sulfonylation, Metalation
Benzene Ring (C4-C7) Least reactive, requires harsh conditions Nitration, Sulfonation

Metalation and Cross-Coupling Reactions

To achieve functionalization at positions other than C3 or to introduce a wider variety of substituents, metalation and cross-coupling strategies are employed.

Metalation: This involves the deprotonation of the indole ring using a strong organometallic base, such as n-butyllithium (n-BuLi). For N-alkyl indoles, deprotonation occurs preferentially at the C2 position, generating a 2-lithioindole species. acs.org This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install a substituent at the C2 position. nih.gov

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the indole nucleus. benthamdirect.comnih.govresearchgate.net These reactions typically require a pre-functionalized indole, such as a haloindole (e.g., 2-bromo-, 3-iodo-, or 5-bromoindole). The haloindole can then be coupled with various partners:

Suzuki Coupling: with boronic acids or esters.

Heck Coupling: with alkenes.

Sonogashira Coupling: with terminal alkynes.

Stille Coupling: with organostannanes.

Buchwald-Hartwig Amination: with amines.

These methods allow for the precise and versatile derivatization of nearly any position on the indole ring, provided the corresponding halogenated precursor can be synthesized. researchgate.netrsc.orgacs.org

Cyclization Reactions and Formation of Polycyclic Systems Involving this compound

The structure of this compound is suitable for intramolecular cyclization reactions to form novel polycyclic systems. A particularly relevant transformation is the Pictet-Spengler reaction and its variants, which are powerful methods for constructing tetrahydro-β-carboline and other fused indole ring systems. nih.govwikipedia.org

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While this compound is not a traditional β-indolylethylamine (tryptamine), analogous cyclizations can be envisioned. For instance, a modified Pictet-Spengler reaction where the amine side chain originates from the N-1 position of the indole has been reported to yield indolo[1,2-a]quinoxalines. beilstein-journals.org This suggests that intramolecular cyclization of this compound or its derivatives is a feasible strategy for generating polycyclic structures.

For the cyclization to occur, the amine would first need to be converted into an imine by reaction with a carbonyl compound. The subsequent intramolecular electrophilic attack of the indole ring onto the iminium ion would lead to the formation of a new ring. The success of this reaction would depend on the reactivity of the indole nucleus and the specific reaction conditions employed. The general mechanism involves the formation of an iminium ion, which then undergoes electrophilic addition at the nucleophilic C3 position of the indole, followed by deprotonation to yield the final product. wikipedia.org

An alternative approach to forming polycyclic systems is through an intramolecular cyclization of N-aryl amides. While this would require prior derivatization of the amine, it presents a viable route to oxindole (B195798) structures. rsc.org

The table below illustrates representative examples of Pictet-Spengler-type reactions with N-substituted indole precursors, which serve as models for the potential reactivity of this compound.

Indole PrecursorCarbonyl CompoundCatalyst/ConditionsPolycyclic ProductYield (%)
N-Aryl Tryptamine (B22526) DerivativeBenzaldehydeTCT, Inert AtmosphereIndolo[1,2-a]quinoxaline derivativeHigh
TryptamineVarious AldehydesTFA, H2SO4, or p-TsOHTetrahydro-β-carbolineVaries
Indole-tethered AmideIridium(I) complex, TMDSAza-spirocyclic indolineGood

Development of High-Yield and Chemoselective Derivatization Protocols

The primary amine group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups. The development of high-yield and chemoselective derivatization protocols is crucial for synthesizing analogs for various research applications.

Common derivatization strategies for primary amines include acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines. These reactions are generally high-yielding and can be performed under mild conditions. For analytical purposes, derivatization with fluorescent tags is a common practice to enhance detection in techniques like HPLC. sigmaaldrich.comnih.gov

Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would readily afford the corresponding amides. This is a robust and high-yielding reaction.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this can lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. This is a common method for creating derivatives with potential biological activity.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones under dehydrating conditions would produce the corresponding imines. These can be further reduced to secondary amines.

The table below summarizes potential derivatization reactions for this compound, along with typical reagents and expected products.

Reaction TypeReagentFunctional Group IntroducedExpected Product
AcylationAcetyl chlorideAcetylN-(1-(1H-indol-1-yl)butan-2-yl)acetamide
Alkylation (Reductive Amination)Acetone, NaBH3CNIsopropylN-isopropyl-1-(1H-indol-1-yl)butan-2-amine
SulfonylationBenzenesulfonyl chlorideBenzenesulfonylN-(1-(1H-indol-1-yl)butan-2-yl)benzenesulfonamide
Imine FormationBenzaldehydeBenzylidene(E)-N-benzylidene-1-(1H-indol-1-yl)butan-2-amine

Development of Advanced Analytical Methodologies for 1 1h Indol 1 Yl Butan 2 Amine

Novel Chromatographic Methods for Enantiomeric Separation and Purity Determination

Chromatographic techniques are central to the separation and quantification of enantiomers and the assessment of chemical purity. For chiral molecules like 1-(1H-indol-1-yl)butan-2-amine, the development of stereoselective assays is a primary focus.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in the pharmaceutical industry. unife.itamericanpharmaceuticalreview.com The development of a robust chiral HPLC method for this compound involves a systematic screening of chiral stationary phases (CSPs) and mobile phases to achieve optimal enantiomeric resolution.

Method Development Strategy: A common strategy involves screening a selection of CSPs with broad enantiorecognition capabilities, such as those based on polysaccharides (e.g., derivatized cellulose and amylose) and macrocyclic glycopeptides. sigmaaldrich.comchromatographyonline.com The screening is typically performed using various mobile phase modes to exploit different chiral recognition mechanisms. sigmaaldrich.comsigmaaldrich.com

Normal-Phase Mode: Utilizes non-polar solvents like hexane with an alcohol modifier (e.g., isopropanol or ethanol). This mode often relies on hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP. chromatographyonline.com

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol (B129727). Hydrophobic and ionic interactions are predominant in this mode.

Polar Organic Mode: Uses a polar organic solvent, such as methanol or acetonitrile, often with acidic or basic additives to improve peak shape and selectivity for ionizable compounds.

Polar Ionic Mode: A unique mode for macrocyclic glycopeptide columns, using methanol with small amounts of an acid and a base, which is particularly effective for ionizable molecules like amines. sigmaaldrich.com

For this compound, which is a basic compound, the addition of a small percentage of an amine modifier like diethylamine (DEA) to the mobile phase in normal-phase mode is often necessary to achieve good peak symmetry and resolution. chromatographyonline.com

Validation: Once a suitable method is developed, it must be validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Interactive Data Table: Chiral HPLC Method Screening Results for this compound

The following table represents hypothetical screening data for the enantioseparation of this compound.

CSP TypeMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (80:20:0.1)1.08.549.762.15
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (90:10:0.1)1.012.1113.051.88
Macrocyclic Glycopeptide (Teicoplanin-based)Methanol/Acetic Acid/Triethylamine (B128534) (100:0.05:0.02)0.86.427.912.53
Cellulose tris(4-methylbenzoate)Hexane/Isopropanol/DEA (85:15:0.1)1.010.2310.981.45

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. uni-muenchen.denih.gov For amines like this compound, derivatization is often required to improve volatility and chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate, which convert the amine into a less polar and more volatile amide or urea derivative. nih.gov

The most widely used CSPs for chiral GC are based on derivatized cyclodextrins. wiley.comgcms.cz These CSPs, such as those incorporating heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times and thus separation. wiley.com

The separation is influenced by thermodynamic factors, and method optimization often involves adjusting the column temperature and carrier gas flow rate. wiley.com Lower analysis temperatures often lead to better enantiomeric resolution. wiley.com

Interactive Data Table: Chiral GC Separation of Derivatized this compound

This table shows hypothetical results for the GC separation of the N-trifluoroacetyl derivative of this compound on different cyclodextrin-based CSPs.

Chiral Stationary Phase (CSP)Column Temperature (°C)Separation Factor (α)Resolution (Rs)
Heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin1501.082.10
Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin1601.051.75
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin1551.031.40

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high speed, efficiency, and reduced use of organic solvents. chromatographyonline.comnih.govomicsonline.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster analyses than HPLC. afmps.be

For chiral separations, an organic modifier (co-solvent), such as methanol or ethanol, is added to the carbon dioxide to modulate analyte retention and selectivity. afmps.be The same polysaccharide-based CSPs used in HPLC are predominantly used in SFC and have proven highly effective. afmps.be Method development in SFC involves screening different CSPs and varying the type and percentage of the organic modifier. afmps.bechromatographyonline.com The unique properties of the supercritical fluid can lead to different selectivity compared to HPLC, making SFC a complementary technique. chromatographyonline.com

Interactive Data Table: SFC Screening for Chiral Resolution of this compound

This table illustrates hypothetical outcomes from screening various CSPs and modifiers in an SFC system.

CSP TypeModifier (% in CO2)Back Pressure (bar)Temperature (°C)Resolution (Rs)Analysis Time (min)
Amylose tris(3,5-dimethylphenylcarbamate)Methanol (15%)150403.102.5
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol (15%)150402.752.8
Amylose tris(3,5-dimethylphenylcarbamate)Ethanol (15%)150402.953.1
Cellulose tris(4-chlorophenylcarbamate)Methanol (20%)150402.502.1

Advanced Mass Spectrometry for High-Resolution Analysis and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of pharmaceutical compounds. When coupled with chromatographic separation, it provides a powerful platform for purity analysis and impurity identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HRMS can confirm its molecular formula (C12H16N2) by measuring the exact mass of its protonated molecule, [M+H]+.

The measured mass is compared to the theoretical (calculated) mass, and the mass error, expressed in parts-per-million (ppm), is used to confirm the elemental composition. This technique is crucial for identifying unknown impurities, as the exact mass provides a highly specific filter for potential molecular formulas. fiu.edu

Interactive Data Table: HRMS Data for this compound and Potential Impurities

The table below provides theoretical exact masses and hypothetical measured masses for the target compound and plausible process-related impurities.

CompoundMolecular FormulaIonTheoretical m/zMeasured m/zMass Error (ppm)
This compoundC12H16N2[M+H]+189.1386189.1384-1.06
Indole (B1671886)C8H7N[M+H]+118.0651118.0650-0.85
1-(1H-indol-1-yl)butan-2-oneC12H13NO[M+H]+188.1070188.1068-1.06

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for confirming the identity of a compound and for characterizing the structure of unknown impurities. wvu.edu

For this compound, the protonated molecule ([M+H]+ at m/z 189.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a characteristic fragmentation pattern. Aliphatic amines commonly undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orglibretexts.org

Proposed Fragmentation Pathways:

Loss of the ethyl group: α-cleavage could result in the loss of an ethyl radical from the butyl chain, followed by rearrangement to form a stable ion.

Cleavage of the butylamine (B146782) side chain: The bond between the indole nitrogen and the butyl chain could cleave, leading to the formation of an indole-containing fragment (e.g., m/z 117/118) and a fragment corresponding to the butan-2-amine side chain.

Formation of the tropylium ion: A common fragment at m/z 91, corresponding to the tropylium ion, can sometimes be observed from the fragmentation of aromatic structures, although it may be less prominent for indole derivatives compared to cathinones. wvu.edu

The fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of the analyte and its differentiation from isomeric or structurally related impurities. nih.gov

Interactive Data Table: Proposed MS/MS Fragmentation of [this compound+H]+

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Identity
189.1130.1C4H9N (Butanamine)Indolyl-CH2+
189.1117.1C4H12N (Butylamine radical cation)Indole
189.172.1C8H7N (Indole)[CH3-CH(NH2)-CH2-CH2]+

Hyphenated Techniques for Reaction Monitoring and Structural Confirmation

Hyphenated techniques provide a continuous stream of data from a separating sample, allowing for the analysis of complex mixtures and the unambiguous identification of individual components. nih.gov For a compound like this compound, these methods are invaluable for tracking the progress of a chemical reaction, identifying intermediates and byproducts, and confirming the structure of the final product.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples a high-performance liquid chromatography (HPLC) system with an NMR spectrometer. This allows for the separation of a mixture by HPLC, followed by the immediate acquisition of NMR spectra for each eluted compound. nih.gov This is particularly useful in the synthesis of this compound to:

Monitor Reaction Progress: By taking small aliquots from the reaction mixture over time, LC-NMR can separate the starting materials, intermediates, and the final product, providing structural information on each. This allows for real-time optimization of reaction conditions.

Structural Elucidation: For the final purified compound, LC-NMR can provide detailed structural information. For this compound, 1H NMR would confirm the presence of the indole ring protons, the protons of the butyl chain, and the amine proton. nih.govscispace.com 2D NMR experiments like COSY and HMBC, also possible with LC-NMR, can establish the connectivity between these different parts of the molecule, confirming the substitution pattern. nih.govsemanticscholar.org

A hypothetical table of expected 1H NMR chemical shifts for this compound is presented below.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Indole N-H~8.1Singlet
Indole aromatic protons7.0 - 7.7Multiplets
N-CH (indole)~4.2Multiplet
CH-NH2~3.0Multiplet
CH21.5 - 1.8Multiplets
CH3~0.9Triplet

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. chromatographytoday.com As compounds elute from the GC column, they pass through a light pipe where their IR spectrum is recorded. chromatographytoday.com This technique is particularly advantageous for distinguishing between isomers, which can be a challenge for mass spectrometry alone. chromatographytoday.comresearchgate.net For this compound, GC-IR would be useful for:

Isomer Differentiation: The vapor-phase IR spectrum provides a unique fingerprint of the molecule. chromatographytoday.com It can readily distinguish this compound from other positional isomers, such as those where the butylamine group is attached to a different position on the indole ring, or where the amine is at a different position on the butyl chain.

Functional Group Confirmation: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups, such as the N-H stretch of the indole ring (around 3400 cm-1), the N-H bend of the primary amine (around 1600 cm-1), and the C-H stretches of the alkyl chain (around 2850-2950 cm-1).

Below is a table of expected characteristic IR absorption bands for this compound.

Functional GroupWavenumber (cm-1)
N-H Stretch (Indole)~3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2950
N-H Bend (Amine)~1600
C=C Stretch (Aromatic)1450-1600

Quantitative Analytical Methods for Concentration and Yield Determination

Accurate quantification of the final product is crucial for determining the efficiency of a synthetic route. Several analytical methods are suitable for determining the concentration and yield of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the quantification of organic molecules. A solution of the compound is injected into the HPLC system, and as it passes through the detector, it absorbs UV light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound. For this compound, the indole ring provides a strong chromophore, making it well-suited for UV detection. A calibration curve would be constructed by analyzing standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity. mdpi.com After separation by LC, the compound is ionized and its mass-to-charge ratio is determined by the mass spectrometer. For quantitative analysis, a specific ion of the target molecule is monitored (Selected Ion Monitoring, SIM). LC-MS is particularly useful for analyzing samples with complex matrices. nih.gov

Quantitative NMR (qNMR): qNMR is a powerful method for determining the concentration of a sample without the need for a calibration curve of the analyte itself. nih.gov A known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. nih.gov This method is highly accurate and can be used to determine the purity of the synthesized this compound. A validation of a qNMR method would typically involve assessing linearity, limit of quantification (LOQ), precision, and accuracy. nih.gov

The table below summarizes the key aspects of these quantitative methods for this compound.

MethodPrincipleAdvantagesConsiderations
HPLC-UVUV absorbance of the indole chromophoreRobust, widely available, good for purity assessmentRequires a pure standard for calibration
LC-MSMass-to-charge ratio detectionHigh sensitivity and selectivity, good for complex matricesMore complex instrumentation, potential for matrix effects
qNMRComparison of signal integrals to an internal standardHighly accurate, no need for an identical standardRequires a well-resolved signal for the analyte, higher initial instrument cost

Exploration of Non Biological Chemical Applications of 1 1h Indol 1 Yl Butan 2 Amine

Potential as Chiral Ligands in Asymmetric Catalysis

Chiral amines are crucial components in the synthesis of ligands for asymmetric catalysis, a field dedicated to the enantioselective production of chiral molecules. mdpi.com The presence of a stereogenic center in 1-(1H-indol-1-yl)butan-2-amine makes it a promising candidate for the development of novel chiral ligands.

The design of chiral ligands derived from this compound would likely involve the modification of the primary amine group to introduce a coordinating atom, such as phosphorus or another nitrogen atom. This transformation would result in bidentate or multidentate ligands capable of coordinating with a metal center to create a chiral environment.

One potential synthetic route to such ligands could involve the reaction of the primary amine with a phosphine-containing electrophile, such as chlorodiphenylphosphine, to yield an aminophosphine (B1255530) ligand. The indole (B1671886) nitrogen could also potentially participate in metal coordination, leading to a bidentate N,N-ligand. The synthesis of chiral 1,2-aminophosphine ligands from chiral precursors is a well-established strategy in asymmetric catalysis. uni-muenchen.de

Another approach could be the derivatization of the amine to form more complex structures, such as bisoxazolines (BOX) or phosphine-oxazolines (PHOX), which have proven to be highly effective ligand classes in a variety of asymmetric transformations. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity.

Table 1: Potential Ligand Classes Derived from this compound

Ligand ClassPotential Synthetic ApproachCoordinating Atoms
AminophosphineReaction with a chlorophosphineN, P
DiamineReaction with a nitrogen-containing electrophileN, N
Indole-phosphineFunctionalization of the indole ring with a phosphine (B1218219) groupN (indole), P
Oxazoline-basedMulti-step synthesis involving cyclizationN, N or N, P

Ligands derived from this compound could be evaluated in a range of enantioselective catalytic reactions. The choice of reaction would depend on the nature of the ligand and the metal catalyst employed.

For instance, palladium complexes of chiral aminophosphine ligands are often effective in asymmetric allylic alkylation reactions. nih.gov Rhodium and iridium complexes of chiral phosphine ligands have shown high efficiency in the asymmetric hydrogenation of various unsaturated substrates. researchgate.net Copper complexes of chiral diamine or bisoxazoline ligands are widely used in asymmetric cyclopropanation and Diels-Alder reactions.

The performance of these hypothetical ligands would be assessed by measuring the enantiomeric excess (ee) of the product, which indicates the degree of stereocontrol exerted by the chiral catalyst.

Table 2: Potential Applications of Derived Ligands in Asymmetric Catalysis

Reaction TypeMetalPotential Ligand TypeExpected Outcome
Asymmetric HydrogenationRh, IrAminophosphine, Indole-phosphineHigh enantioselectivity in the reduction of ketones and olefins.
Asymmetric Allylic AlkylationPdAminophosphine, Oxazoline-basedHigh enantioselectivity in the formation of C-C and C-N bonds.
Asymmetric CyclopropanationCu, RhDiamine, Oxazoline-basedHigh diastereoselectivity and enantioselectivity.
Asymmetric Diels-AlderCu, Lewis AcidsDiamine, Oxazoline-basedHigh endo/exo selectivity and enantioselectivity.

Applications in Functional Materials Chemistry

The indole moiety is a well-known building block for functional organic materials due to its electron-rich nature and its ability to participate in π-π stacking interactions. The presence of a reactive amine group in this compound provides a handle for its incorporation into larger molecular architectures.

This compound could potentially serve as a monomer in polymerization reactions. The primary amine group could react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The resulting polymers would possess chiral centers along the backbone, potentially leading to materials with unique chiroptical properties.

Alternatively, the compound could be used as a modifier for existing polymers. For example, it could be grafted onto polymer chains containing reactive functional groups, thereby introducing the indole functionality and chirality to the material. Indole-based polymers have been investigated for their thermal stability and fluorescent properties. researchgate.net

Indole derivatives are precursors to a variety of dyes and pigments, with indigo (B80030) being the most famous example. While this compound itself is not a dye, it could be chemically modified to produce colored compounds. For instance, oxidative coupling reactions of indoles can lead to the formation of indigoid or melanin-like pigments. yale.edu The specific substitution pattern on the indole ring and the nature of the side chain would influence the color and properties of the resulting dye. The presence of a hydroxyl group on the indole ring has been shown to be important for dye formation in some cases. tu-dresden.de

The indole scaffold is a common feature in fluorescent sensors and optoelectronic materials. mdpi.comnih.gov The fluorescence of the indole ring is sensitive to its local environment, making it a useful probe for detecting various analytes. The amine group in this compound could act as a binding site for metal ions or other guest molecules, and this binding event could modulate the fluorescence properties of the indole moiety, forming the basis of a chemosensor.

Furthermore, C-N axially chiral scaffolds, which can be derived from indole compounds, have shown potential as candidates for chiroptical materials. nih.gov The incorporation of this compound into larger conjugated systems could lead to materials with interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role as Intermediates in the Synthesis of Non-Biologically Active Specialty Chemicals

While the predominant focus of research on this compound has been within the realm of medicinal chemistry, its structural features—notably the reactive primary amine and the electron-rich indole ring—position it as a versatile intermediate for the synthesis of a variety of non-biologically active specialty chemicals. These potential applications, though less explored, are grounded in the fundamental reactivity of its constituent functional groups. The compound can serve as a building block for creating larger, more complex molecules with specific physical or chemical properties relevant to materials science and other non-pharmaceutical fields.

The primary amine group on the butan-2-amine side chain is a key site for derivatization. It can readily undergo a range of chemical transformations, such as alkylation, acylation, and condensation reactions. libretexts.org These reactions allow for the covalent linking of the indole moiety to other molecular scaffolds, paving the way for the creation of novel dyes, polymers, and other functional materials.

One illustrative, albeit less documented, application is the use of this compound in the synthesis of azo dyes. Azo compounds, characterized by the R−N=N−R′ functional group, are a significant class of industrial colorants. The synthesis can be achieved by diazotizing the primary amine of this compound and subsequently coupling it with an activated aromatic compound. This process would yield a specialty chemical whose properties are determined by the specific coupling partner used.

Below is a representative, hypothetical reaction scheme for the synthesis of an azo dye using this compound as a precursor.

Hypothetical Synthesis of an Azo Dye from this compound

StepReactantsReagentsConditionsProduct
1. Diazotization This compoundSodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl)0-5 °C1-(1H-indol-1-yl)butan-2-diazonium chloride
2. Azo Coupling 1-(1H-indol-1-yl)butan-2-diazonium chloride, PhenolSodium hydroxide (B78521) (NaOH)0-5 °C4-((1-(1H-indol-1-yl)butan-2-yl)diazenyl)phenol

Indole derivatives, in a broader sense, are recognized as valuable building blocks for functional materials due to their electronic properties. acs.org The indole nucleus can act as an electron donor, making it a suitable component for creating "push-pull" chromophores, which have applications in nonlinear optics and as organic dyes. acs.org Furthermore, the electropolymerization of indole and its derivatives can lead to the formation of conducting polymers. nih.gov These materials have potential uses in electronic devices, sensors, and anti-corrosion coatings. nih.govcapes.gov.br

Although specific research on the polymerization of this compound is not widely published, its structure is amenable to incorporation into polymer chains. The primary amine could be used to form polyamides or polyimines, or the indole ring itself could be polymerized through electrochemical methods. The resulting polymers would possess the unique electronic characteristics of the indole group, potentially modified by the appended butan-2-amine side chain.

Future Directions and Emerging Research Avenues in 1 1h Indol 1 Yl Butan 2 Amine Chemistry

Opportunities for Further Synthetic Efficiency and Sustainability Enhancements

The synthesis of chiral amines and indole (B1671886) derivatives is continually evolving towards greener and more efficient methodologies. Future research on 1-(1H-indol-1-yl)butan-2-amine is expected to leverage these advancements to develop more sustainable and atom-economical synthetic routes.

Green Chemistry Approaches:

Traditional synthetic methods often involve hazardous reagents and generate significant waste. researchgate.net Green chemistry principles aim to mitigate these issues by focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous substances. semanticscholar.orgrsc.org For the synthesis of this compound, future strategies could involve:

Catalytic N-Alkylation: Moving away from stoichiometric alkylating agents towards catalytic methods for the N-alkylation of indole with a suitable butene derivative. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes alcohols as alkylating agents and generates water as the only byproduct, represents a highly atom-economical and environmentally benign approach. rsc.org

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. Research has shown that certain N-alkylation reactions of indoles can be performed in aqueous microdroplets, sometimes with enhanced selectivity. ijpsr.com

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For the synthesis of chiral amines like this compound, biocatalysis presents significant opportunities:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor, 1-(1H-indol-1-yl)butan-2-one, to produce the desired chiral amine with high enantioselectivity. researchgate.netrsc.org The use of transaminases is a rapidly growing field in industrial biocatalysis for the production of chiral amines. rsc.orgrsc.org

Engineered Enzymes: Directed evolution and protein engineering can be employed to develop novel enzymes with enhanced stability, substrate specificity, and catalytic efficiency for the synthesis of this specific target molecule.

Synthetic StrategyKey AdvantagesRelevant Research Areas
Catalytic N-Alkylation High atom economy, reduced waste, use of benign reagents.Borrowing hydrogen catalysis, development of base metal catalysts. rsc.org
Biocatalysis (Transaminases) High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, process optimization for industrial applications. researchgate.netrsc.org
Aqueous Media Synthesis Reduced environmental impact, potential for unique reactivity and selectivity.Micellar catalysis, reactions in microdroplets. ijpsr.com

Advanced Computational Modeling to Predict Novel Reactivity and Properties

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights.

Density Functional Theory (DFT):

DFT calculations can be used to investigate the electronic structure, molecular orbitals, and potential energy surfaces of this compound. This information can be used to:

Predict Reactivity: By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. nih.gov

Elucidate Reaction Mechanisms: DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the reaction pathways and helping to optimize reaction conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. ijpsr.commdpi.com For derivatives of this compound, QSAR modeling could be employed to:

Predict Biological Activity: By systematically modifying the structure of the parent compound and calculating various molecular descriptors, QSAR models can predict the potential for these new derivatives to exhibit specific biological activities. nih.govnih.gov

Design Novel Compounds: The insights gained from QSAR models can guide the design of new molecules with enhanced or novel properties, accelerating the discovery process. mdpi.com

Computational MethodApplication for this compoundPotential Outcomes
Density Functional Theory (DFT) Prediction of reactive sites, elucidation of reaction mechanisms.Guidance for the design of new chemical transformations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activities and other properties of derivatives.Rational design of new compounds with desired functionalities. ijpsr.commdpi.com

Discovery of Unexplored Chemical Transformations and Scaffold Diversification

The indole scaffold is a versatile building block in organic synthesis, and the presence of a chiral amine side chain in this compound opens up numerous possibilities for novel chemical transformations and the creation of diverse molecular architectures.

Functionalization of the Indole Core and Side Chain:

C-H Functionalization: Direct functionalization of the C-H bonds of the indole nucleus offers an atom-economical way to introduce new substituents and build molecular complexity. researchgate.netnih.gov Research into the regioselective C-H functionalization of the benzene or pyrrole ring of this compound could lead to a wide range of new derivatives.

Side Chain Modification: The butan-2-amine side chain provides a handle for further chemical modifications, such as acylation, alkylation, or incorporation into larger ring systems.

Scaffold Diversification:

Scaffold Hopping: This strategy involves modifying the core structure of a molecule to create a new chemotype while retaining similar biological activity. nih.gov Starting from this compound, scaffold hopping could lead to the discovery of novel heterocyclic systems with interesting properties. rsc.orgnih.gov

Complexity-to-Diversity Strategies: Utilizing the inherent complexity of the indole scaffold, divergent synthetic strategies can be employed to rapidly generate libraries of structurally diverse compounds for high-throughput screening. semanticscholar.orgresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. These technologies offer significant advantages for the future production and derivatization of this compound.

Automated Synthesis:

Automated platforms can perform a large number of reactions in parallel, significantly accelerating the synthesis of compound libraries. nih.govnih.gov This technology would be invaluable for:

Rapid Library Generation: Quickly synthesizing a diverse range of derivatives of this compound for structure-activity relationship studies. nih.govrug.nl

Reaction Optimization: Efficiently screening a wide range of reaction conditions to find the optimal parameters for a given transformation.

Flow Chemistry:

Performing chemical reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgrsc.orgnih.govacs.orgmdpi.com For the synthesis of this compound and its derivatives, flow chemistry could enable:

Scalable Production: Facilitating the production of larger quantities of the compound in a safe and efficient manner.

Multi-step Synthesis: Integrating multiple reaction steps into a single continuous process, reducing the need for intermediate purification and isolation steps. nih.gov

Exploration of New Non-Biological Material and Catalytic Applications Based on Structural Insights

Beyond potential biological applications, the unique structural features of this compound suggest its potential use in materials science and catalysis.

Material Science:

Indole derivatives have been investigated for their applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. openmedicinalchemistryjournal.com The specific electronic properties of this compound and its derivatives could be explored for their potential in:

Organic Electronics: Designing and synthesizing novel materials for use in electronic devices.

Polymers: Incorporating the this compound moiety into polymer backbones to create materials with unique optical or electronic properties.

Catalysis:

The chiral amine and indole functionalities of this compound make it an interesting candidate for use as a ligand in asymmetric catalysis.

Chiral Ligands: The compound could be used to create chiral metal complexes for catalyzing a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, or cyclopropanations. researchgate.net

Organocatalysis: The amine group could potentially act as a catalyst in its own right for certain organocatalytic transformations.

Application AreaPotential Role of this compoundResearch Focus
Material Science Building block for organic electronic materials and polymers.Synthesis and characterization of novel materials, investigation of electronic and optical properties. openmedicinalchemistryjournal.com
Asymmetric Catalysis Chiral ligand for metal-based catalysts or as an organocatalyst.Development of new catalytic systems, exploration of catalytic activity in various asymmetric reactions. researchgate.net
Oxidation Catalysis Substrate for selective oxidation to generate novel functionalized products.Development of selective oxidation methods, utilization of oxidized products as synthetic intermediates. acs.org

Q & A

Q. What are the common synthetic routes for 1-(1H-indol-1-yl)butan-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, indole derivatives can react with butan-2-amine precursors under basic conditions, using catalysts like phase-transfer agents or metal complexes. Key variables include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (controlled reflux to avoid side reactions), and stoichiometric ratios of reagents. Evidence from similar indole-amine syntheses suggests yields can be optimized by employing Grignard or organolithium reagents for selective bond formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR Spectroscopy : To confirm hydrogen and carbon environments, particularly the indole NH proton and amine group (δ 1.5–3.0 ppm for amine protons) .

  • HPLC/MS : For assessing purity and identifying byproducts .

  • X-ray Crystallography : To resolve stereochemistry and molecular packing, especially if chiral centers are present .

  • Elemental Analysis : To validate empirical formula consistency.

    TechniqueApplicationKey Insights
    NMRStructural confirmationProton environments, coupling patterns
    HPLC/MSPurity assessmentDetection of impurities >0.1%
    X-ray CrystallographyAbsolute configurationSpatial arrangement of substituents

Advanced Research Questions

Q. How does the substitution pattern on the indole ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Substituents on the indole ring (e.g., halogens, methyl groups) alter electronic properties and steric effects. For example:
  • Electron-withdrawing groups (e.g., bromine at position 4) increase electrophilicity, facilitating nucleophilic attacks on the amine group .
  • Fluorine substituents enhance metabolic stability and receptor-binding affinity due to increased lipophilicity and hydrogen-bonding potential .
    Computational modeling (e.g., DFT calculations) can predict electronic effects, while in vitro assays (e.g., radioligand binding) quantify interactions with serotonin receptors .

Q. What strategies are recommended for resolving contradictions in synthesis or bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Isomer Formation : Racemic vs. enantiopure synthesis (use chiral chromatography or asymmetric catalysis) .
  • Purity Discrepancies : Reproduce reactions with strict solvent drying (e.g., molecular sieves) and validate via orthogonal methods (e.g., NMR + LC-MS) .
  • Biological Variability : Standardize assay conditions (e.g., cell line selection, buffer pH) and employ dose-response curves to confirm activity thresholds .

Q. What are the key considerations in designing experiments to study the pharmacokinetic properties of this compound?

  • Methodological Answer : Focus on:
  • Solubility : Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for in vitro studies; logP values predict membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • Toxicity Screening : Perform Ames tests for mutagenicity and measure IC50 values in hepatocyte viability assays .

Data Contradiction Analysis

  • Example : Conflicting reports on receptor affinity may stem from:
  • Receptor Subtype Selectivity : Test against 5-HT2A vs. 5-HT2C receptors using transfected cell lines .
  • Protonation State : Adjust buffer pH to mimic physiological conditions (e.g., pH 7.4 for amine protonation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.